molecular formula C20H20O5 B081185 Archangelenone CAS No. 14117-54-5

Archangelenone

Cat. No. B081185
CAS RN: 14117-54-5
M. Wt: 340.4 g/mol
InChI Key: GYSDUVRPSWKYDJ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archangelenone is a natural product that was first isolated from the leaves of the Angelica archangelica plant. It is a sesquiterpene lactone compound that has been found to exhibit various biological activities. The compound has gained significant attention in the scientific community due to its potential applications in medicine and agriculture.

Scientific Research Applications

Antioxidant, Antiulcer, and Anti-inflammatory Properties

A study by Mamache et al. (2022) found that the aqueous extract of Angelica archangelica L. exhibits significant antioxidant, antiulcer, anti-inflammatory, and analgesic activities. The extract showed a large amount of total polyphenols and demonstrated a high ability to trap radicals, along with a considerable protective effect against β-carotene degradation and significant ferrous ion chelation activity. These findings suggest its potential in treating oxidative stress-related conditions (Mamache et al., 2022).

Antitumor Effects

Oliveira et al. (2019) reported on the cytotoxicity and antitumor effects of crude extract of A. archangelica root on breast cancer. The study highlighted that the extract was cytotoxic for breast cancer cell lines but not for human fibroblasts, suggesting its selective antitumor potential. This indicates its possible therapeutic applications in breast cancer treatment (Oliveira et al., 2019).

Phytochemical Screening and Medicinal Properties

Molnar et al. (2017) investigated the coumarin content, radical scavenging capacity, and total phenols content of various medicinal plants including A. archangelica. The study provided insights into the phytochemical profile and antioxidant properties of A. archangelica, which contribute to its medicinal applications (Molnar et al., 2017).

Antibacterial Activity

Kozłowska et al. (2022) researched the antibacterial activity of A. archangelica extracts. The study found that the extracts exhibited significant antibacterial properties, which could be beneficial in addressing microbial infections and could be considered for use in food and cosmetic products (Kozłowska et al., 2022).

Anti-anxiety Properties

Kumar et al. (2013) explored the anxiolytic potential of nonpolar coumarins isolated from A. archangelica. The study demonstrated significant anxiolytic effects, suggesting its potential use in treating anxiety disorders (Kumar et al., 2013).

Antifungal and Mosquito Deterrent Activity

A study by Wedge et al. (2009) on the chloroform extract from A. archangelica roots revealed significant antifungal and mosquito deterrent activities. This suggests its potential application in agriculture and public health for managing plant pathogens and controlling mosquito populations (Wedge et al., 2009).

properties

CAS RN

14117-54-5

Product Name

Archangelenone

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1

InChI Key

GYSDUVRPSWKYDJ-SFHVURJKSA-N

SMILES

CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

melting_point

151-152°C

physical_description

Solid

synonyms

selinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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